
N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
Overview
Description
“N-(Cyclohexylmethyl)-2-pentanamine hydrochloride”, also known as N-Cyclohexylmethylone or Cyputylone, is a substituted cathinone derivative with stimulant effects . It has been sold as a designer drug and was first identified in the United States in 2022 . Structurally similar drugs include methylone and diethlyone .
Molecular Structure Analysis
The chemical formula for “this compound” is C16H21NO3 . The molecular weight is 275.3 g/mol . The InChI string representation of its structure isInChI=1S/C16H21NO3/c1-11(17-13-5-3-2-4-6-13)16(18)12-7-8-14-15(9-12)20-10-19-14/h7-9,11,13,17H,2-6,10H2,1H3 .
Mechanism of Action
CP 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and play a key role in regulating various physiological processes. When CP 55940 binds to these receptors, it activates a range of signaling pathways that can have a range of effects on the body.
Biochemical and Physiological Effects:
CP 55940 has a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, which makes it a potential candidate for pain relief. CP 55940 has also been shown to have anti-inflammatory effects, which could make it useful for treating conditions such as arthritis and other inflammatory diseases. Additionally, CP 55940 has been shown to have anti-cancer activity, which could make it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CP 55940 in lab experiments is its potency and specificity. CP 55940 is a highly potent agonist of the cannabinoid receptors CB1 and CB2, which means that it can be used in very small quantities to elicit a response. Additionally, CP 55940 is highly specific for these receptors, which means that it can be used to study the effects of cannabinoids on the body without interfering with other signaling pathways.
However, there are also limitations to using CP 55940 in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids on the body. Additionally, CP 55940 is highly potent, which means that it can be difficult to control the dosage and avoid potential side effects.
Future Directions
There are a number of potential future directions for research on CP 55940. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, there is growing interest in the role of the endocannabinoid system in various physiological processes, and CP 55940 could be used to further explore this area. Finally, there is also interest in developing new synthetic cannabinoids that may have improved therapeutic properties compared to existing compounds like CP 55940.
Scientific Research Applications
CP 55940 is widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a range of potential therapeutic applications, including pain relief, anti-inflammatory effects, and anti-cancer activity. CP 55940 has also been used to study the role of the endocannabinoid system in various physiological processes, such as appetite regulation and mood modulation.
Safety and Hazards
“N-(Cyclohexylmethyl)-2-pentanamine hydrochloride” is classified as a novel stimulant and substituted cathinone . It has been reported to cause psychoactive effects similar to amphetamines and has also caused adverse events, including deaths . It’s important to note that it’s not explicitly scheduled in the United States .
properties
IUPAC Name |
N-(cyclohexylmethyl)pentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h11-13H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKWMZZZXFYLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-61-4 | |
| Record name | Cyclohexanemethanamine, N-(1-methylbutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



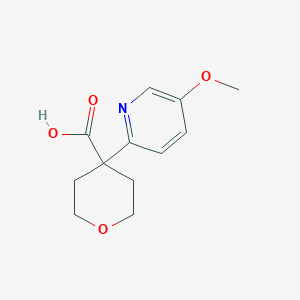
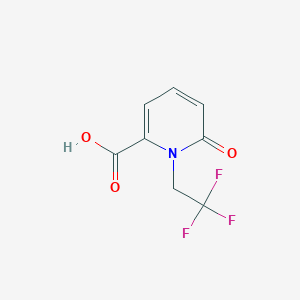
![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)

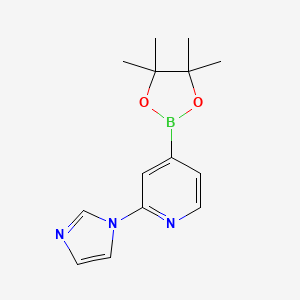
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)
![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)

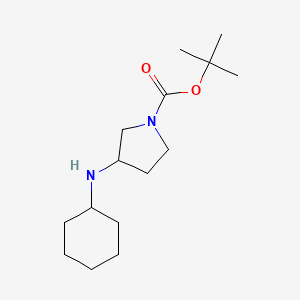
![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)
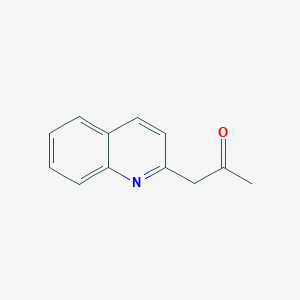
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)